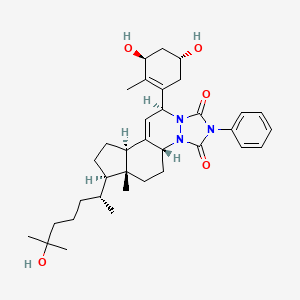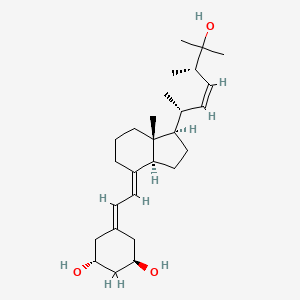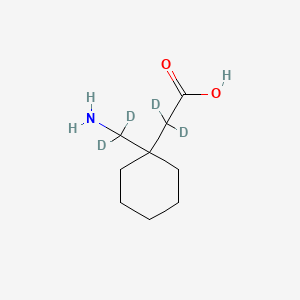
ガバペンチン-d4
概要
説明
ガバペンチン-d4は、抗てんかん薬であるガバペンチンの重水素化された形態です。重水素原子は分子中の水素原子に置き換わり、特に薬物動態と代謝研究において、さまざまな科学的研究に役立ちます。 ガバペンチン自体は、中枢神経系の無秩序な電気的活動を抑制する役割で知られています .
2. 製法
合成経路と反応条件: this compoundは、ガバペンチン分子に重水素を組み込むことで合成できます。一般的な方法の1つは、合成プロセスで重水素化試薬を使用することです。 たとえば、重水素化シクロヘキサノンから始めて、アミノ化やカルボキシル化などの反応を経てthis compoundが得られます .
工業的生産方法: this compoundの工業的生産には、重水素化原料と最適化された反応条件を使用して、高収率と高純度を実現する大規模合成が関与します。 このプロセスには、通常、重水素交換反応や結晶化またはクロマトグラフィーによる精製などの手順が含まれます .
科学的研究の応用
Gabapentin-d4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving reaction mechanisms and metabolic pathways.
Biology: Helps in understanding the metabolic fate of Gabapentin in biological systems.
Medicine: Utilized in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of Gabapentin.
Industry: Employed in the development of new pharmaceuticals and in quality control processes
作用機序
ガバペンチン-d4は、ガバペンチンと同様に、中枢神経系の電位依存性カルシウムチャネルのα2δサブユニットに結合することで作用します。この結合は、カルシウムイオンの興奮性流入を阻害し、神経細胞の興奮性と神経伝達物質の放出を抑制します。 この化合物は、γ-アミノ酪酸やグルタミン酸などのさまざまな神経伝達物質系の活性も調節します .
類似化合物:
プレガバリン: 作用機序が似ていますが、薬物動態特性が異なる別のガバペンチノイドです。
ガバペンチン: 臨床設定で広く使用されているthis compoundの非重水素化形態です。
比較: this compoundは、重水素原子の存在により、ガバペンチンの代謝と薬物動態の特性に関する洞察を提供することができます。 これは、薬物の詳細な挙動を理解することが重要な研究環境では特に価値があります .
生化学分析
Biochemical Properties
Gabapentin-d4 plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it is known to physically interact with the Cavα2δ-1 and Cavα2δ-2 subunit isoforms of voltage-gated calcium channels .
Cellular Effects
Gabapentin-d4 has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Gabapentin-d4 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, Gabapentin-d4 binds to its interaction site on the calcium channel α2δ subunit .
準備方法
Synthetic Routes and Reaction Conditions: Gabapentin-d4 can be synthesized by incorporating deuterium into the Gabapentin molecule. One common method involves the use of deuterated reagents in the synthesis process. For example, starting with deuterated cyclohexanone, the synthesis proceeds through a series of reactions including amination and carboxylation to yield Gabapentin-d4 .
Industrial Production Methods: Industrial production of Gabapentin-d4 involves large-scale synthesis using deuterated starting materials and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as deuterium exchange reactions and purification through crystallization or chromatography .
化学反応の分析
反応の種類: ガバペンチン-d4は、重水素化されていない対応物と同様に、さまざまな化学反応を起こします。これらには次のようなものがあります。
酸化: this compoundは、対応するケトンまたはカルボン酸を形成するために酸化することができます。
還元: 還元反応は、this compoundをアルコール誘導体に変換できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムなどがあります。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によってカルボン酸が得られる一方、還元によってアルコールが生成されます .
4. 科学研究における用途
This compoundは、科学研究において幅広い用途があります。
化学: 反応機構と代謝経路を調べる際にトレーサーとして使用されます。
生物学: 生物系におけるガバペンチンの代謝運命を理解するのに役立ちます。
医学: 薬物動態研究で、ガバペンチンの吸収、分布、代謝、排泄を追跡するために使用されます。
類似化合物との比較
Pregabalin: Another gabapentinoid with similar mechanisms of action but different pharmacokinetic properties.
Gabapentin: The non-deuterated form of Gabapentin-d4, widely used in clinical settings.
Comparison: Gabapentin-d4 is unique due to the presence of deuterium atoms, which can provide insights into the metabolic and pharmacokinetic properties of Gabapentin. This makes it particularly valuable in research settings where understanding the detailed behavior of the drug is crucial .
特性
IUPAC Name |
2-[1-[amino(dideuterio)methyl]cyclohexyl]-2,2-dideuterioacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-7,10H2,(H,11,12)/i6D2,7D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJMXCAKCUNAIE-KXGHAPEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C1(CCCCC1)C([2H])([2H])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661990 | |
| Record name | 2-[1-(Amino-dideuteriomethyl)cyclohexyl]-2,2-dideuterioacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185039-20-6 | |
| Record name | 2-[1-(Amino-dideuteriomethyl)cyclohexyl]-2,2-dideuterioacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5H-Dibenzo[b,f]azepine-5-yl)ethanone](/img/structure/B602394.png)


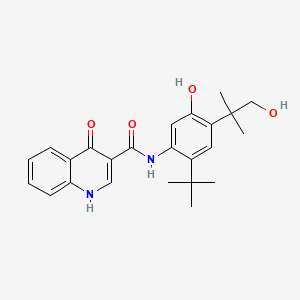
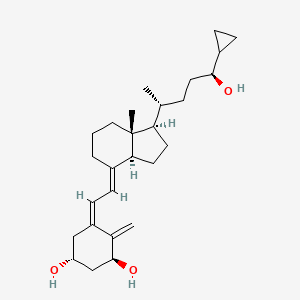
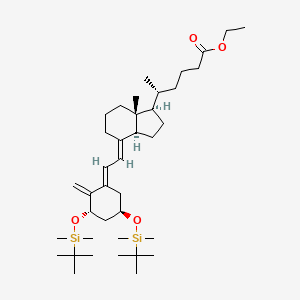
![5-[2-[1-[1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602407.png)
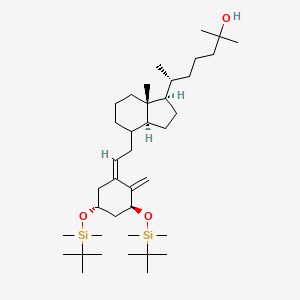

![5-[2-[1-[1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602412.png)
